1,2,4-Thiadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Thiadiazole-3-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Thiadiazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazides with carboxylic acids under acidic conditions. For instance, the reaction between thiosemicarbazide and formic acid in the presence of phosphorus oxychloride can yield this compound . Another method involves the reaction of thiosemicarbazides with nitriles under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiadiazole derivatives.
Substitution: Substituted thiadiazoles with various functional groups.
Scientific Research Applications
1,2,4-Thiadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-thiadiazole-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes involved in DNA replication, thereby exhibiting cytotoxic effects against cancer cells . Additionally, the compound can disrupt membrane integrity in fungal cells, leading to antifungal activity .
Comparison with Similar Compounds
1,2,4-Thiadiazole-3-carboxylic acid can be compared with other similar heterocyclic compounds, such as:
1,3,4-Thiadiazole: This compound also contains sulfur and nitrogen atoms but differs in the position of the nitrogen atoms within the ring.
1,2,3-Thiadiazole: Another isomeric form with different nitrogen atom positions, exhibiting unique chemical reactivity and biological activities.
Uniqueness: this compound is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C3H2N2O2S |
---|---|
Molecular Weight |
130.13 g/mol |
IUPAC Name |
1,2,4-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C3H2N2O2S/c6-3(7)2-4-1-8-5-2/h1H,(H,6,7) |
InChI Key |
JCEZAGTZPADNGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.